molecular formula C13H14N4O6S B2756507 5-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione CAS No. 897622-90-1

5-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2756507
CAS RN: 897622-90-1
M. Wt: 354.34
InChI Key: WGPNCFAQVDPUHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as FSDP, and it has been synthesized using various methods.

Scientific Research Applications

Anti-Tubercular Activity

Pyrazinamide is a crucial first-line drug used in the treatment of tuberculosis (TB). It shortens TB therapy and exhibits potent anti-mycobacterial activity against Mycobacterium tuberculosis H37Ra. Researchers have designed and synthesized novel derivatives of pyrazinamide, evaluating their efficacy against TB. Notably, compounds like 6a, 6e, 6h, 6j, 6k, and 7e demonstrated significant activity, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . These promising results highlight pyrazinamide’s potential in combating TB.

Chemical Synthesis and Organic Chemistry

Beyond its biological applications, pyrazinamide serves as a valuable building block in organic synthesis. Chemists use it to create more complex molecules, including pharmaceutical intermediates and functional materials.

properties

IUPAC Name

5-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O6S/c18-11-10(8-14-13(20)15-11)24(21,22)17-5-3-16(4-6-17)12(19)9-2-1-7-23-9/h1-2,7-8H,3-6H2,(H2,14,15,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPNCFAQVDPUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione

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